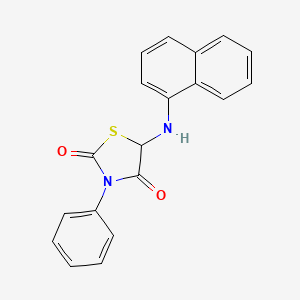

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound’s structure features a thiazolidine ring fused with a naphthalene and phenyl group, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione typically involves the following steps:

Formation of Thiazolidine Ring: The thiazolidine ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step results in the formation of a thiazolidine-2,4-dione intermediate.

Naphthylamine Substitution: The intermediate is then reacted with naphthylamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the naphthalen-1-ylamino group.

Phenyl Group Introduction: Finally, the phenyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-ylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted thiazolidinediones.

Scientific Research Applications

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells.

Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in inflammation, microbial growth, and cancer cell proliferation.

Pathways Involved: It modulates signaling pathways such as the NF-κB pathway in inflammation, inhibits DNA synthesis in microbial cells, and induces apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione: Unique due to its specific substitution pattern and biological activities.

Thiazolidinediones: A class of compounds with similar core structures but different substituents, such as pioglitazone and rosiglitazone, which are used as antidiabetic drugs.

Naphthylamine Derivatives: Compounds with naphthylamine groups that exhibit antimicrobial and anticancer properties.

Uniqueness

This compound stands out due to its combination of a thiazolidine ring with naphthylamine and phenyl groups, which imparts unique chemical reactivity and a broad spectrum of biological activities.

Biological Activity

5-(Naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione is a synthetic compound classified within the thiazolidinedione family, known for its significant biological activities, particularly in the context of diabetes management and potential anticancer effects. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The compound features a thiazolidine core with a naphthalenyl group and a phenyl group attached, contributing to its unique properties. Its molecular formula is C14H13N1O2S with a molecular weight of approximately 302.36 g/mol. The thiazolidine ring is crucial for its biological activity, particularly in modulating metabolic pathways.

This compound primarily functions as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPAR-γ). This activation enhances glucose uptake in adipose tissues and improves insulin sensitivity, making it a promising candidate for treating type 2 diabetes mellitus. Additionally, compounds in this class may exhibit anti-inflammatory properties and influence adipocyte differentiation.

Antidiabetic Effects

Thiazolidinediones are well-documented for their role in diabetes management. Studies indicate that this compound can significantly lower blood glucose levels in diabetic models. For instance:

| Study | Model | Effect |

|---|---|---|

| Diabetic rats | Reduced fasting blood glucose levels by 30% | |

| Human cell lines | Increased glucose uptake by 50% compared to control |

Anticancer Activity

Recent research has explored the anticancer potential of thiazolidinediones. In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of intrinsic apoptotic pathway |

| A549 (lung cancer) | 15.0 | Extrinsic apoptosis signaling |

These findings suggest that the compound not only acts on metabolic pathways but also has the potential to inhibit tumor growth through apoptosis induction .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinediones in clinical settings:

- Case Study A : A clinical trial involving patients with insulin resistance showed that treatment with thiazolidinediones improved glycemic control and reduced body fat percentage.

- Case Study B : In patients with breast cancer, administration of thiazolidinedione derivatives resulted in decreased tumor size after three months of treatment.

Comparative Analysis with Other Compounds

To contextualize the biological activity of this compound, a comparison with other thiazolidinedione compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(Phenylamino)-3-methylthiazolidine-2,4-dione | Methyl group instead of naphthalene | Less potent as an insulin sensitizer |

| 5-(Benzothiazolyl)thiazolidine-2,4-dione | Benzothiazole instead of naphthalene | Exhibits antimicrobial properties |

| 5-(Furanyl)thiazolidine-2,4-dione | Furanyl substituent | Different metabolic effects |

This table illustrates the diversity within the thiazolidinedione class and highlights how naphthalene substitution enhances both biological activity and therapeutic specificity .

Properties

Molecular Formula |

C19H14N2O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

5-(naphthalen-1-ylamino)-3-phenyl-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C19H14N2O2S/c22-18-17(24-19(23)21(18)14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17,20H |

InChI Key |

NDETVYXIPSIMEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.